Cas no 94994-62-4 (2-Bromo-9-phenyl-9H-carbazole)

2-Bromo-9-phenyl-9H-carbazole structure
2-Bromo-9-phenyl-9H-carbazole structure
Product Name:2-Bromo-9-phenyl-9H-carbazole
CAS No:94994-62-4
MF:C18H12BrN
MW:322.198583602905
MDL:MFCD24387061
CID:1095447
PubChem ID:253661966
Update Time:2025-07-19

2-Bromo-9-phenyl-9H-carbazole Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-9-phenyl-9H-carbazole
    • 2-Bromo-9-phenylcarbazole
    • 2-Bromo-N-phenylcarbazole
    • 2-bromo-9H-xanthen-9-one
    • 2-bromo-xanthen-9-one
    • 2-bromoxanthone
    • 4-bromoxanthone
    • 9H-Xanthen-9-one,2-bromo
    • 2-Bromo-9-phenyl-9H-carbazole (ACI)
    • Carbazole, 2-bromo-9-phenyl- (7CI)
    • SB66325
    • DS-9298
    • 2-Bromo-9-phenyl-9H-carbazole, 99%
    • SOODLDGRGXOSTA-UHFFFAOYSA-N
    • 2-Bromo-9-phenyl-9H-carbazol
    • CS-0030782
    • 2-bromo-9-phenyl-carbazole
    • 94994-62-4
    • DB-313763
    • SY037134
    • 2-Brom-xanthen-9-on
    • AKOS022190127
    • MFCD24387061
    • B4439
    • SCHEMBL905051
    • AC-28764
    • MDL: MFCD24387061
    • Inchi: 1S/C18H12BrN/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H
    • InChI Key: SOODLDGRGXOSTA-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(C3C(N2C2C=CC=CC=2)=CC=CC=3)=CC=1

Computed Properties

  • Exact Mass: 321.01500
  • Monoisotopic Mass: 321.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 4.9Ų

Experimental Properties

  • Density: 1.39
  • Melting Point: 88.0 to 92.0 deg-C
  • PSA: 4.93000
  • LogP: 5.54620

2-Bromo-9-phenyl-9H-carbazole Security Information

2-Bromo-9-phenyl-9H-carbazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Bromo-9-phenyl-9H-carbazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Cobalt phthalocyanine Solvents: Acetonitrile ;  12 h, 60 °C
Reference
Method for synthesizing N-aryl carbazole compound by reaction of carbazole with aryl hydrazine and transition metal as catalyst
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Ethylenediamine ,  Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Toluene ;  12 h, reflux
Reference
Novel organic electroluminescent compounds and organic electroluminescent devices comprising compounds thereof
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Production Method 3

Reaction Conditions
1.1 Reagents: Ethylenediamine ,  Cesium carbonate Catalysts: Cuprous iodide Solvents: Toluene ;  4 h, reflux
Reference
A novel combination of a host compound and a dopant compound and an organic electroluminescence device comprising the same
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Production Method 4

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  24 h, reflux
Reference
Organic light emitting compound having multifused ring for organic electroluminescent device
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Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: L-Proline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  3 d, 90 °C
Reference
Carbazole containing iridium complexes demonstrating broadband emission through controlled geometric distortion and applications thereof
, United States, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Ethylenediamine ,  Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Toluene ;  50 °C; 14 h, 50 °C
Reference
Aromatic hole injecting or transporting material for organic electroluminescent device
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Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ;  200 °C
Reference
Preparation of carbazole-containing arylamine compounds for organic electroluminescent devices
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Production Method 8

Reaction Conditions
1.1 Reagents: Ethylenediamine ,  Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Toluene ;  12 h, reflux
Reference
Aromatic electroluminescent compounds for organic electroluminescent device
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Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: m-Xylene ;  48 h, 140 °C
Reference
Preparation of thiophene derivatives for perovskite solar cells
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Production Method 10

Reaction Conditions
1.1 Reagents: Ethylenediamine ,  Cesium carbonate Catalysts: Cuprous iodide Solvents: Toluene ;  3 h, reflux
Reference
Aromatic compound as hole transport layer materials for organic electroluminescent device
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Production Method 11

Reaction Conditions
1.1 Reagents: 1,10-Phenanthroline ,  Potassium hydroxide ,  Cuprous iodide Solvents: p-Xylene ;  2 d, 140 °C
Reference
Carbazole-based coplanar molecule (CmInF) as a universal host for multi-color electrophosphorescent devices
Ho, Cheuk-Lam; Chi, Liang-Chen; Hung, Wen-Yi; Chen, Wei-Jiun; Lin, Yu-Cheng; et al, Journal of Materials Chemistry, 2012, 22(1), 215-224

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Copper ,  Cuprous iodide Solvents: o-Xylene ;  24 h, reflux
Reference
Pyridine derivative compound as electroluminescent material for organic electroluminescent device
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Production Method 13

Reaction Conditions
1.1 Reagents: Ethylenediamine ,  Cesium carbonate Catalysts: Cuprous iodide Solvents: Toluene ;  14 h, 50 °C
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Production Method 14

Reaction Conditions
1.1 Reagents: Ethylenediamine ,  Cesium carbonate Catalysts: Cuprous iodide Solvents: Toluene ;  50 °C; 14 h, reflux
Reference
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Production Method 15

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Triphenylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  100 °C
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Production Method 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethylformamide ;  24 h, 80 °C
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2-Bromo-9-phenyl-9H-carbazole Raw materials

2-Bromo-9-phenyl-9H-carbazole Preparation Products

2-Bromo-9-phenyl-9H-carbazole Suppliers

Amadis Chemical Company Limited
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(CAS:94994-62-4)2-Bromo-9-phenyl-9H-carbazole
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:34
Price ($):280.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:94994-62-4)2-Bromo-9-phenyl-9H-carbazole
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Quantity:200kg
Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:94994-62-4)2-溴-9-苯基-9H-咔唑
Order Number:LE25878815
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:51
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Additional information on 2-Bromo-9-phenyl-9H-carbazole

Professional Introduction to 2-Bromo-9-phenyl-9H-carbazole (CAS No. 94994-62-4)

2-Bromo-9-phenyl-9H-carbazole, with the chemical formula C19H13BrN2, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic aromatic molecule, identified by its CAS number 94994-62-4, has garnered considerable attention due to its versatile applications in medicinal chemistry and material science. The presence of both bromine and phenyl substituents on the carbazole core enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The carbazole scaffold is a well-known pharmacophore, frequently encountered in natural products and pharmaceuticals, owing to its ability to interact with biological targets. Among the various derivatives, 2-Bromo-9-phenyl-9H-carbazole stands out for its potential in developing novel therapeutic agents. Recent studies have highlighted its role in the synthesis of small-molecule inhibitors targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.

In the realm of medicinal chemistry, this compound has been explored for its ability to modulate biological pathways. For instance, researchers have utilized 2-Bromo-9-phenyl-9H-carbazole as a precursor in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is often associated with various diseases. By designing molecules that selectively inhibit these kinases, scientists aim to develop treatments that can effectively halt or reverse disease progression.

The bromine atom in 2-Bromo-9-phenyl-9H-carbazole serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents, enabling the creation of libraries of compounds with tailored biological activities. Such methodologies are integral to high-throughput screening programs aimed at identifying lead compounds for drug development.

Recent advancements in computational chemistry have also facilitated the rational design of derivatives of 2-Bromo-9-phenyl-9H-carbazole. Molecular modeling techniques enable researchers to predict the binding modes of these compounds with target proteins, thereby guiding the optimization process. This approach has been particularly effective in designing molecules with improved potency and selectivity, reducing off-target effects.

The phenyl group attached to the carbazole ring contributes to the compound's hydrophobicity, which can influence its solubility and bioavailability. This characteristic is particularly important in drug design, where optimizing pharmacokinetic properties is essential for therapeutic efficacy. Researchers have been exploring strategies to enhance the solubility of carbazole derivatives by incorporating additional polar functional groups while maintaining their biological activity.

In material science, 2-Bromo-9-phenyl-9H-carbazole has shown promise as a building block for organic semiconductors. The conjugated system of the carbazole moiety facilitates electron delocalization, making it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine substituent allows for further modifications that can fine-tune the electronic properties of these materials.

The synthesis of 2-Bromo-9-phenyl-9H-carbazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the bromination of 9-anthrylcarbazole followed by coupling with phenylboronic acid under palladium catalysis. This method leverages well-established protocols in organic synthesis, ensuring reproducibility and scalability.

The growing interest in green chemistry has also influenced the synthesis of this compound. Researchers are increasingly adopting catalytic methods that minimize waste and energy consumption. For example, solvent-free reactions and microwave-assisted synthesis have been explored to improve efficiency while maintaining high yields.

The biological activity of derivatives of 2-Bromo-9-phenyl-9H-carbazole has been extensively studied in recent years. In particular, derivatives bearing additional nitrogen-containing heterocycles have shown potent activity against bacterial pathogens. These findings underscore the importance of structural diversity in drug discovery and highlight the potential of carbazole-based scaffolds.

In conclusion, 2-Bromo-9-phenyl-9H-carbazole (CAS No. 94994-62-4) is a multifaceted compound with significant applications across multiple disciplines. Its versatility as a synthetic intermediate and its potential as a pharmacophore make it an invaluable tool for researchers in medicinal chemistry, materials science, and beyond. As our understanding of its properties continues to evolve, so too will its applications in addressing some of today's most pressing scientific challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:94994-62-4)2-Bromo-9-phenyl-9H-carbazole
A851195
Purity:99%
Quantity:100g
Price ($):280.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:94994-62-4)2-Bromo-9-phenyl-9H-carbazole
sfd9534
Purity:99.9%
Quantity:200kg
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